molecular formula C10H11ClF2O2S B2443599 2-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)ethan-1-ol CAS No. 379724-53-5

2-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)ethan-1-ol

Cat. No. B2443599
CAS RN: 379724-53-5
M. Wt: 268.7
InChI Key: DGFBKYUIGSFJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)ethan-1-ol, commonly known as CFM-1571, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfanyl group of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives, exploring their potential physiological properties. One such compound, synthesized using phenylthiourea, acetylacetone, and formaldehyde in the presence of trifluoracetic acid, demonstrated significant antioxidant effects and the ability to stabilize biological membranes at low concentrations. This suggests potential applications in drug development, particularly for compounds exhibiting antioxidant properties and membrane stabilization capabilities (Farzaliyev et al., 2020).

Catalytic Applications

Another research explored the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yielded significant amounts of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency, highlighting the potential for sulfanyl-containing compounds in catalytic applications (Tayebi et al., 2011).

Molecular Docking and Drug Design

Research on Schiff base organic compounds derived from 2-amino-4-chlorobenzenethiol revealed potential in drug design. These compounds were characterized and studied for fluorescence properties, molecular geometry, and theoretical electronic absorption spectra. Their high nonlinear optical properties and molecular docking studies suggest relevance in designing new drugs, particularly for targeting specific proteins (Kusmariya & Mishra, 2015).

Anti-Microbial Properties

A study on novel structures derived from a similar scaffold demonstrated potent and selective activities against Helicobacter pylori, a gastric pathogen. The research indicated that these compounds could fulfill several microbiological criteria required for new anti-H. pylori agents, suggesting potential applications in treating infections caused by this bacterium (Carcanague et al., 2002).

properties

IUPAC Name

2-[[5-chloro-2-(difluoromethoxy)phenyl]methylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O2S/c11-8-1-2-9(15-10(12)13)7(5-8)6-16-4-3-14/h1-2,5,10,14H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFBKYUIGSFJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CSCCO)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.